6-(2-methylpropoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
6-(2-methylpropoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylpropoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a carbazole derivative with 2-methylpropyl bromide under basic conditions, followed by cyclization and oxidation steps to form the desired product. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-methylpropoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized carbazole derivatives.
Scientific Research Applications
6-(2-methylpropoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(2-methylpropoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of the carbazole family, known for its wide range of applications.
6-(2-hydroxy-2-methylpropoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one:
2,3,4,9-tetrahydro-1H-carbazol-1-one: A simpler analog lacking the 2-methylpropoxy group.
Uniqueness
6-(2-methylpropoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable target for research and development.
Properties
IUPAC Name |
6-(2-methylpropoxy)-2,3,4,9-tetrahydrocarbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-10(2)9-19-11-6-7-14-13(8-11)12-4-3-5-15(18)16(12)17-14/h6-8,10,17H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECYQAMBHBDMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)NC3=C2CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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